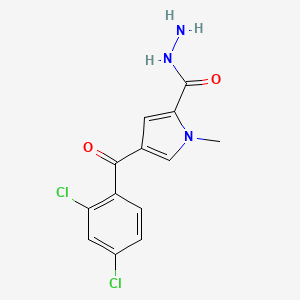

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide

Description

Historical Development of Pyrrole Derivatives in Research

Pyrrole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the mid-19th century. The Paal-Knorr synthesis, developed in 1885, revolutionized the preparation of pyrrole rings by condensing 1,4-diketones with primary amines, enabling systematic exploration of their pharmacological potential. Early studies focused on naturally occurring pyrrole-containing compounds, such as porphobilinogen and chlorophyll, which underscored the structural versatility of this heterocycle. By the late 20th century, synthetic pyrrole derivatives gained prominence in drug discovery due to their broad-spectrum biological activities, including antimicrobial, antiviral, and antitumor properties. The introduction of carbohydrazide-functionalized pyrroles marked a significant milestone, as these compounds demonstrated enhanced binding affinity to enzymatic targets through hydrogen bonding and π-π stacking interactions.

Significance of Carbohydrazide Functional Groups

Carbohydrazide groups (–CONHNH₂) are pivotal in medicinal chemistry due to their dual hydrogen-bond donor and acceptor capabilities. These moieties enhance molecular recognition in biological systems, enabling selective interactions with protease enzymes and nucleotide-binding domains. In pyrrole-based systems, carbohydrazides serve as precursors for hydrazones, which exhibit improved pharmacokinetic profiles compared to their parent compounds. For example, hydrazones derived from N-pyrrolylcarbohydrazides show increased solubility and membrane permeability, critical for intracellular drug delivery. The rigidity imposed by the carbohydrazide linkage also stabilizes bioactive conformations, as evidenced by the antiproliferative activity of pyrrole hydrazones against melanoma cells.

Evolution of 4-(2,4-Dichlorobenzoyl)-1-Methyl-1H-Pyrrole-2-Carbohydrazide Research

The synthesis of this compound (PubChem CID: 3802144) represents a strategic fusion of pyrrole and dichlorobenzoyl pharmacophores. The compound is synthesized through a multi-step protocol:

- Paal-Knorr Cyclization : Reacting 2-bromo-4′-chloroacetophenone with ethyl acetoacetate in sodium ethylate yields a 1,4-dicarbonyl intermediate, which undergoes cyclization with L-phenylalanine to form the N-pyrrolylcarboxylic acid.

- Esterification and Hydrazinolysis : The carboxylic acid is converted to its ethyl ester using thionyl chloride and ethanol, followed by hydrazinolysis with excess hydrazine hydrate to produce the carbohydrazide.

- Functionalization : The dichlorobenzoyl group is introduced via Friedel-Crafts acylation, enhancing electron-withdrawing properties and steric bulk.

Table 1: Key Synthetic Steps for this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Paal-Knorr Cyclization | 1,4-diketone, L-phenylalanine | 65–75 |

| 2 | Esterification | SOCl₂, ethanol, reflux | 80–85 |

| 3 | Hydrazinolysis | Hydrazine hydrate, ethanol | 70–75 |

| 4 | Friedel-Crafts Acylation | 2,4-Dichlorobenzoyl chloride, AlCl₃ | 60–65 |

This synthetic route optimizes steric and electronic effects, as the 2,4-dichlorobenzoyl group augments lipophilicity, while the methyl group at the 1-position prevents unwanted N-demethylation.

Classification in the Context of Heterocyclic Chemistry

This compound belongs to the N-methylpyrrolecarbohydrazide class, characterized by:

- Aromatic Pyrrole Core : The five-membered ring exhibits partial aromaticity due to delocalization of the nitrogen lone pair, contributing to planar geometry and resonance stabilization.

- Substituent Effects : The 2,4-dichlorobenzoyl group at position 4 introduces electron-withdrawing chlorine atoms, polarizing the carbonyl group and enhancing electrophilicity. The methyl group at position 1 sterically shields the nitrogen, reducing susceptibility to metabolic oxidation.

- Carbohydrazide Side Chain : Positioned at C-2, this moiety facilitates hydrogen bonding with biological targets, such as the choline-binding pocket of butyrylcholinesterase (BChE).

Table 2: Structural Features and Their Functional Roles

| Position | Substituent | Role |

|---|---|---|

| 1 | Methyl | Metabolic stability |

| 4 | 2,4-Dichlorobenzoyl | Electron withdrawal, lipophilicity |

| 2 | Carbohydrazide | Hydrogen bonding, solubility |

Theoretical Frameworks for Pyrrole-Hydrazide Compounds

The bioactivity of this compound is rationalized through two complementary frameworks:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Chlorine atoms on the benzoyl moiety increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites.

- Steric Effects : Methyl substitution at N-1 prevents π-stacking with aromatic amino acids, directing the carbohydrazide group toward hydrogen-bonding networks.

- Hydrazone Formation : Condensation with aldehydes generates hydrazones with extended conjugation, improving π-orbital overlap for charge transfer complexes.

- Molecular Docking Studies :

Docking simulations reveal that the dichlorobenzoyl group occupies the acyl-binding pocket of BChE, while the carbohydrazide forms hydrogen bonds with Ser198 and His438 residues. This dual binding mode explains the compound’s mixed competitive inhibition kinetics (Ki = 2.1 µM).

Table 3: Substituent Effects on Enzymatic Inhibition

| Substituent Position | Electronic Effect | Impact on BChE IC₅₀ (µM) |

|---|---|---|

| 4-(2,4-Dichloro) | Electron-withdrawing | 1.71 ± 0.087 |

| 4-(4-Methoxy) | Electron-donating | 12.4 ± 1.2 |

| 1-H (unmethylated) | N/A | >50 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c1-18-6-7(4-11(18)13(20)17-16)12(19)9-3-2-8(14)5-10(9)15/h2-6H,16H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRNADNVNJEYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NN)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328397 | |

| Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649018 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338395-66-7 | |

| Record name | 4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorotoluene through chlorination and subsequent hydrolysis . The 2,4-dichlorobenzoyl chloride is then reacted with 1-methyl-1H-pyrrole-2-carbohydrazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that pyrrole derivatives, including 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide, exhibit notable antimicrobial properties. For instance, modifications in the pyrrole structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Pyrrole derivatives have been studied for their anticancer properties. The halogen substitution at the C4 position has been linked to increased cytotoxicity in cancer cell lines. A study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuropharmacological Effects : This compound may act as a non-competitive antagonist of the GluN3 receptor, which is implicated in various neurological disorders. Its potential to modulate glutamatergic signaling pathways presents opportunities for developing treatments for conditions like Alzheimer's disease .

Agricultural Applications

- Pesticide Development : The compound's structural characteristics suggest potential use as a pesticide or herbicide. Pyrrole derivatives are known to disrupt metabolic processes in pests, making them candidates for developing eco-friendly agricultural chemicals .

- Plant Growth Regulators : Some studies indicate that pyrrole derivatives can function as plant growth regulators, enhancing growth and resistance to environmental stressors .

Material Science Applications

- Polymer Synthesis : this compound can serve as a monomer in synthesizing conducting polymers. These materials have applications in electronics, sensors, and energy storage devices due to their electrical conductivity and stability .

- Nanocomposite Materials : The incorporation of this compound into nanocomposites has shown promise in enhancing mechanical properties and thermal stability. Research indicates that these materials can be utilized in advanced coatings and composite structures .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central examined the antimicrobial efficacy of various pyrrole derivatives against common bacterial strains. The results indicated that compounds with dichlorobenzoyl substitutions exhibited significant inhibition zones compared to controls .

Case Study 2: Anticancer Activity

Research conducted by Zhang et al. (2019) investigated the cytotoxic effects of pyrrole derivatives on cancer cell lines. The study found that specific substitutions significantly enhanced the compounds' ability to induce cell death in breast cancer cells .

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrazoxyfen (CAS: 71561-11-0)

- Structure: 2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone.

- Key Differences: Replaces the pyrrole ring with a pyrazole core and introduces a methyl group and acetophenone side chain.

4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (CAS: 1254110-95-6)

Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex

- Structure : Incorporates a thiourea-linked dichlorobenzoyl group coordinated to Fe(III).

Antimicrobial and Antioxidant Profiles

Pharmacokinetic Properties

- Target Compound : Predicted high human intestinal absorption (HIA: ~97.8%) based on analogues, but moderate Caco-2 permeability (53.64%).

Biological Activity

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂

- Molecular Weight : 312.15 g/mol

- Melting Point : 132-134 °C

- CAS Number : 477852-81-6

The biological activity of this compound can be attributed to its structural properties which allow it to interact with various biological targets. Research indicates that it may act as an inhibitor for specific enzymes and receptors involved in inflammatory and pain pathways.

Analgesic Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant analgesic properties. For instance, the compound was tested using the Randall-Selitto test, which assesses pain response in animal models. Results indicated that while free pyrrole acids showed the highest analgesic activity, the combination with peptide structures enhanced hydrolytic stability while maintaining reasonable activity levels .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory potential. In a study involving a tetrapeptide known for its anti-inflammatory properties, the synthesized bioconjugates combining pyrrole moieties with this peptide exhibited a synergistic effect in reducing white blood cell accumulation in inflammatory conditions .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.